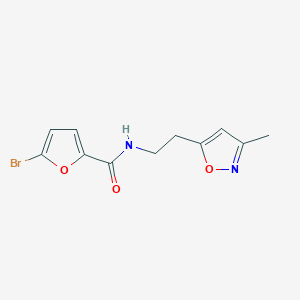

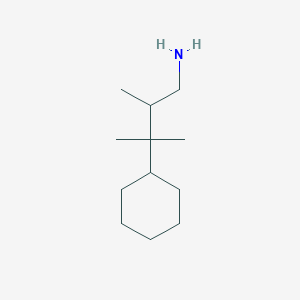

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

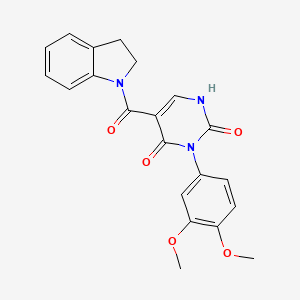

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide is a chemical compound with diverse applications. It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Chemical Reactions Analysis

The substitution of various groups on the isoxazole ring imparts different activity . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .Scientific Research Applications

Antiprotozoal Agents

Research has led to the development of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential in treating diseases caused by these protozoans. The synthesis pathway involves bromination of 2-acetylfuran, leading to derivatives that exhibit excellent in vivo activity in trypanosomal mouse models (Ismail et al., 2004).

Anti-Bacterial Activities

A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides demonstrated these compounds' significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This highlights their potential as a new class of antibacterial agents. The research further validated the active site and molecular interaction stability through docking studies and MD simulations (Siddiqa et al., 2022).

Palladium-Catalysed Direct Heteroarylations

The use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics has been explored, enabling the synthesis of biheteroaryls in high yields. This method prevents the formation of dimers or oligomers, allowing for the efficient formation of 2,5-diarylated furan derivatives (Fu et al., 2012).

Synthesis of 2,5-diimino-furans

An innovative palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been developed to produce substituted 2,5-diimino-furans. These compounds can serve as precursors for maleamides, showcasing a novel pathway for synthesizing complex organic structures (Jiang et al., 2014).

Analytical and Spectral Study

Research into the synthesis and chelating properties of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has contributed to our understanding of these compounds' interactions with transition metals. These studies are essential for developing new materials with potential applications in catalysis and material science (Patel, 2020).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Mechanism of Action

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . The presence of a bromine atom and a furan ring in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by isoxazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds

properties

IUPAC Name |

5-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c1-7-6-8(17-14-7)4-5-13-11(15)9-2-3-10(12)16-9/h2-3,6H,4-5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCRMXSRKYMRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)